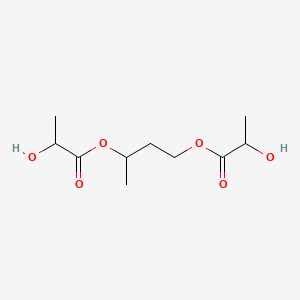
1-Methylpropane-1,3-diyl bislactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpropane-1,3-diyl bislactate is an organic compound with the molecular formula C10H18O6 It is a derivative of propanoic acid and is characterized by the presence of two lactate groups attached to a 1-methylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpropane-1,3-diyl bislactate can be synthesized through the esterification of 1-methylpropane-1,3-diol with lactic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction. The product is then purified through distillation or crystallization techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpropane-1,3-diyl bislactate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the lactate groups to hydroxyl groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Ester derivatives with different substituents.
Scientific Research Applications
1-Methylpropane-1,3-diyl bislactate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential as a biodegradable polymer precursor.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of biodegradable plastics and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-methylpropane-1,3-diyl bislactate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can undergo hydrolysis to release lactic acid, which can then participate in metabolic pathways such as the citric acid cycle. The ester groups in the compound can also interact with enzymes, leading to various biochemical effects.
Comparison with Similar Compounds
1,3-Propanediol: A diol with similar structural features but without the lactate groups.
Lactic Acid: A simple hydroxy acid that forms the lactate groups in 1-methylpropane-1,3-diyl bislactate.
Propanoic Acid: The parent acid from which the lactate groups are derived.
Uniqueness: this compound is unique due to the presence of two lactate groups attached to a 1-methylpropane backbone. This structure imparts specific chemical and physical properties, such as enhanced biodegradability and biocompatibility, making it suitable for various applications in research and industry.
Properties
CAS No. |
79495-74-2 |
|---|---|
Molecular Formula |
C10H18O6 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-(2-hydroxypropanoyloxy)butyl 2-hydroxypropanoate |
InChI |
InChI=1S/C10H18O6/c1-6(16-10(14)8(3)12)4-5-15-9(13)7(2)11/h6-8,11-12H,4-5H2,1-3H3 |
InChI Key |
DTDLSUQWGODPJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C(C)O)OC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


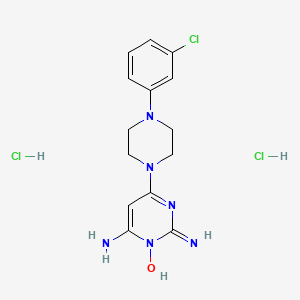
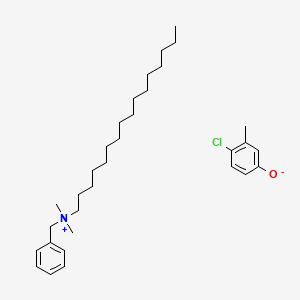
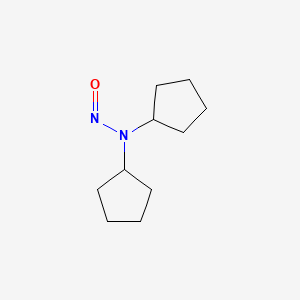

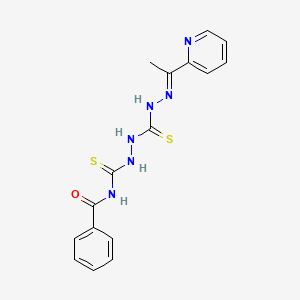
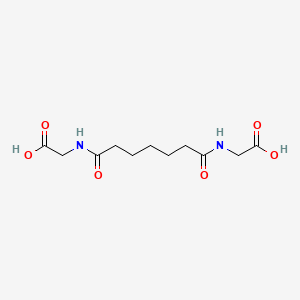



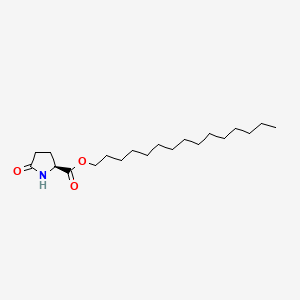
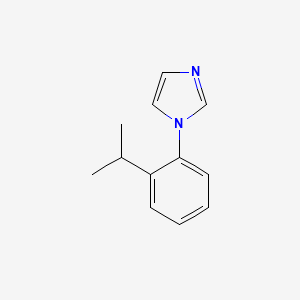
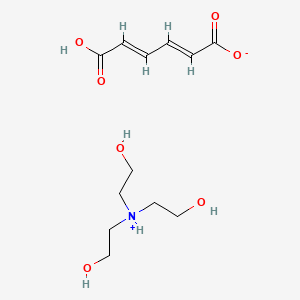
![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)

